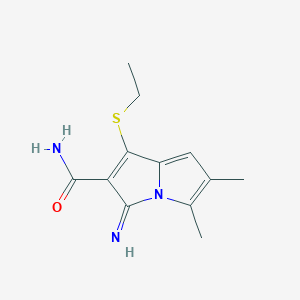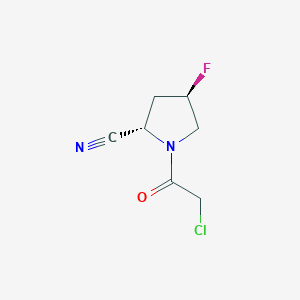
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide composed of five amino acids: L-lysine, L-valine, L-cysteine, and two L-histidine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in L-lysine and L-histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated derivatives of the peptide.
Aplicaciones Científicas De Investigación
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as a carrier for drug delivery.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, immune response, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.
Lysyl-L-histidyl-L-lysine: Another peptide with potential therapeutic uses.
Uniqueness
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of L-cysteine and L-histidine residues allows for unique redox and binding capabilities, making it valuable for various applications.
Propiedades
Número CAS |
872617-55-5 |
|---|---|
Fórmula molecular |
C26H42N10O6S |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H42N10O6S/c1-14(2)21(28)25(40)36-20(11-43)24(39)35-19(8-16-10-30-13-32-16)23(38)34-18(7-15-9-29-12-31-15)22(37)33-17(26(41)42)5-3-4-6-27/h9-10,12-14,17-21,43H,3-8,11,27-28H2,1-2H3,(H,29,31)(H,30,32)(H,33,37)(H,34,38)(H,35,39)(H,36,40)(H,41,42)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
NPHIXFGGMGTSSM-SXYSDOLCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)

![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)



